N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic carboxamide derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core linked to a 3,4,5-trimethoxyphenyl group via a carboxamide bridge. The 8-azabicyclo[3.2.1]oct-2-ene scaffold confers conformational rigidity, which is advantageous for target selectivity in medicinal chemistry. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in anticancer and antipathogenic agents due to its electron-rich aromatic system, which enhances interactions with biological targets such as tubulin or enzymes involved in signal transduction .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-14-9-11(10-15(22-2)16(14)23-3)18-17(20)19-12-5-4-6-13(19)8-7-12/h4-5,9-10,12-13H,6-8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBLFOVPVICRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the trimethoxyphenyl ring.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in the target protein, while the bicyclic structure provides a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The 8-azabicyclo[3.2.1]oct-2-ene core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:
N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Structure : Differs by replacing the 3,4,5-trimethoxyphenyl group with a 4-ethoxyphenyl substituent.
- Molecular Formula : C₁₆H₂₀N₂O₂ (vs. C₁₉H₂₄N₂O₄ for the trimethoxyphenyl analog).
- Key Differences : Reduced steric bulk and electron-donating capacity compared to the trimethoxy analog. Ethoxy groups may lower solubility due to decreased polarity .
8-Methyl-N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxamide
- Structure : Features a methyl group at the 8-position and a phenyl group at the carboxamide (3-position instead of 8-position).
- Molecular Formula : C₁₅H₁₈N₂O (MW: 242.32 g/mol).
- Key Differences: Positional isomerism (3-carboxamide vs. The methyl group may enhance metabolic stability .
Functional Group Modifications
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide Derivatives
- Structure : Retains the bicyclic core but replaces the carboxamide-linked trimethoxyphenyl with a naphthamide group.
- Key Differences: The naphthyl system increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Structure : Shares the 3,4,5-trimethoxyphenyl group but employs a benzothiazole-acetamide scaffold instead of the azabicyclo core.
- Key Differences : The benzothiazole ring introduces sulfur and fluorine atoms, which may improve target affinity or pharmacokinetics. This compound is patented for undisclosed therapeutic applications .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The synthesis of 8-azabicyclo[3.2.1]oct-2-ene derivatives typically involves reductive amination or coupling reactions, as seen in and . The trimethoxyphenyl analog may require selective protection/deprotection steps due to its sensitive substituents .
- By contrast, the benzothiazole-containing analog in may target different pathways, such as kinase inhibition .
- Solubility and Bioavailability : The 3,4,5-trimethoxy group enhances water solubility compared to ethoxy or phenyl analogs, but excessive hydrophilicity could limit blood-brain barrier penetration. Balancing these properties is critical for drug development .
Biological Activity
N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, a compound with the CAS number 1797367-27-1, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is , with a molecular weight of 318.4 g/mol. Its structural characteristics include a bicyclic framework that is known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1797367-27-1 |
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4 g/mol |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Studies have shown that derivatives of azabicyclo compounds can selectively inhibit monoamine transporters, which are critical in the regulation of neurotransmitters such as dopamine and serotonin. For instance, a study highlighted the structure-activity relationship (SAR) of azabicyclo derivatives at dopamine (DAT) and serotonin transporters (SERT), revealing that certain modifications enhance selectivity and potency against these targets .
Anticancer Activity
The anticancer potential of this compound is underscored by its structural similarity to known chemotherapeutic agents. For example, related compounds featuring trimethoxyphenyl groups have demonstrated antiproliferative effects against various cancer cell lines, including melanoma . The mechanism often involves the disruption of critical cellular pathways, such as the folate cycle, which is essential for DNA synthesis and repair.
Case Studies and Research Findings
- Dopamine Transporter Selectivity :
- Antiproliferative Effects :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
- Methodological Answer : Synthesis involves sequential functionalization of the bicyclic core. Critical steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the 3,4,5-trimethoxyphenyl group to the 8-azabicyclo[3.2.1]octene scaffold.
- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups to preserve reactive amines during intermediates.
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity products (>95%) for biological testing .
Q. How can structural elucidation be performed to confirm the bicyclic core and substituent positions?
- Methodological Answer : Combine:
- NMR spectroscopy : Analyze - and -NMR to verify the bicyclo[3.2.1]octene framework (e.g., characteristic δ 3.5–4.0 ppm for bridgehead protons).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., endo/exo orientation of substituents).
- Mass spectrometry : Use HRMS (High-Resolution MS) to validate molecular formula (e.g., CHNOS for analogs) .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer : Prioritize:
- Kinase inhibition assays : Test against JAK2 or Src kinases using ATP-competitive assays (IC determination).
- Cell viability assays : Use cancer cell lines (e.g., ovarian SKOV3) with MTT or resazurin to assess cytotoxicity.
- STAT3 pathway analysis : Measure phospho-STAT3 levels via Western blotting after compound treatment .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data be resolved for this compound?
- Methodological Answer : Address discrepancies by:
- Pharmacokinetic profiling : Measure plasma stability, half-life (t), and bioavailability in rodent models.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results.
- Dose-response studies : Compare in vitro IC with in vivo effective doses (e.g., mg/kg) to assess translational relevance .
Q. What experimental strategies validate the compound’s mechanism of action in modulating STAT3 signaling?
- Methodological Answer : Employ:
- RNA interference : Knock down STAT3 in cell lines to confirm compound dependency on this pathway.
- Luciferase reporter assays : Use STAT3-responsive promoters (e.g., Bcl-X) to quantify transcriptional activity.
- Co-immunoprecipitation : Assess interactions between JAK2 and STAT3 post-treatment .
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents on the trimethoxyphenyl group?
- Methodological Answer : Systematic modifications include:
-
Methoxy group removal : Synthesize analogs with 3,4-dimethoxy or 4-methoxy variants to probe steric/electronic effects.
-
Bioisosteric replacement : Substitute methoxy with halogen (e.g., Cl) or methylthio groups to enhance lipophilicity.
-
Activity correlation : Compare IC values across analogs (see Table 1 ).
Table 1 : SAR of Trimethoxyphenyl Substituents
Substituent Position Biological Activity (IC, μM) Key Observation 3,4,5-Trimethoxy 0.45 (JAK2) Optimal potency 3,4-Dimethoxy 1.20 Reduced activity 4-Methylthio 0.78 Improved solubility Data adapted from .
Q. What are the best practices for designing in vivo studies to evaluate neuroprotective or anticancer effects?
- Methodological Answer :
- Animal models : Use xenograft mice (e.g., ovarian cancer) for antitumor efficacy or MPTP-induced Parkinson’s models for neuroprotection.
- Dosing regimen : Administer orally (10–50 mg/kg/day) with vehicle controls.
- Endpoint analysis : Measure tumor volume reduction (caliper) or dopamine levels (HPLC) in brain tissue .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s dual analgesic and antidepressant activities?
- Methodological Answer :
- Target selectivity profiling : Screen against serotonin/norepinephrine transporters (SERT/NET) and opioid receptors.
- Behavioral assays : Use tail-flick (analgesia) and forced swim tests (antidepressant) in rodents.
- Dose stratification : Low doses may favor monoaminergic effects, while higher doses activate analgesic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
